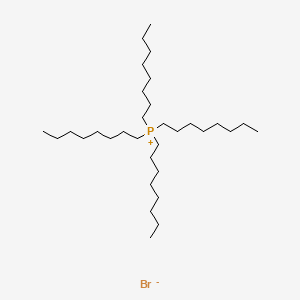
Bromuro de tetraoctilfosfonio
Descripción general
Descripción
Tetraoctylphosphonium bromide (TOPB) is an organophosphonium salt that has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for a range of reactions, and as a surfactant for a variety of biochemical and physiological applications. TOPB is a versatile compound that has been used in many different areas of scientific research, including biochemistry, molecular biology, and drug discovery.
Aplicaciones Científicas De Investigación
Fabricación de Membranas Nanocompuestas
El TOP-Br se utiliza en la creación de membranas nanocompuestas. Estas membranas son particularmente útiles en los procesos de ultrafiltración debido a su mayor hidrofilia y capacidades antifouling. La adición de TOP-Br a las membranas de polivinilideno fluoruro (PVDF) conduce a una mejor dispersión y formación de capas exfoliadas de arcillas dentro de la matriz de la membrana . Esto da como resultado membranas que son más porosas, tienen una capa de piel más delgada y una porosidad aumentada, lo que mejora su rendimiento en las aplicaciones de filtración.
Mejora de las Propiedades Mecánicas
La incorporación de TOP-Br en matrices poliméricas puede mejorar significativamente las propiedades mecánicas del material resultante. Por ejemplo, las membranas nanocompuestas que contienen TOP-Br exhiben una mayor rigidez en comparación con las membranas de PVDF puro. Esto es crucial para aplicaciones que requieren materiales robustos con alta resistencia a la tracción y deformación al romperse .
Mejora de la Hidrofilia
TOP-Br es fundamental para aumentar la hidrofilia de las membranas hidrofóbicas. Esta propiedad es esencial para reducir el ensuciamiento, que es la acumulación de solutos o partículas en la superficie de la membrana o dentro de sus poros. Al mejorar la hidrofilia, las membranas modificadas con TOP-Br pueden mantener un flujo de permeación más alto con el tiempo .
Síntesis Química
En el ámbito de la síntesis orgánica, TOP-Br sirve como reactivo para diversas reacciones químicas. Su papel en la síntesis es fundamental debido a su capacidad para actuar como un catalizador de transferencia de fase, que puede facilitar reacciones entre compuestos que de otro modo no se mezclarían .
Aplicaciones de Líquidos Iónicos
TOP-Br es un componente en la formulación de líquidos iónicos. Estos líquidos tienen una gama de aplicaciones, incluidos los procesos electroquímicos como baterías, pilas de combustible y células solares. Las propiedades únicas de los líquidos iónicos con TOP-Br, como la baja volatilidad y la alta estabilidad térmica, los hacen adecuados para estas aplicaciones avanzadas .
Modificación de la Superficie de la Membrana
La modificación de las superficies de las membranas con TOP-Br puede conducir al desarrollo de materiales con propiedades de superficie específicas. Esto es particularmente útil en aplicaciones donde la interacción entre la membrana y su entorno necesita ser controlada, como en los procesos de filtración y separación selectivos .
Safety and Hazards
Tetraoctylphosphonium bromide is toxic and should be handled with care . It is advised to wear appropriate personal protective equipment during operation to avoid direct contact with skin and eyes . It should be operated under good ventilation to avoid inhaling dust or generating gas . If ingested or inhaled, seek medical attention immediately .
Mecanismo De Acción
Mode of Action
It is known to be used as a catalyst and as a cation in ionic liquids . Its hydrophobic properties and its role as a deoxidizer suggest that it may interact with its targets to facilitate various organic synthesis reactions .
Biochemical Pathways
Given its use in organic synthesis reactions such as esterification, oxidation, phosphorus trioxide reduction, medium fluorination, and diazotization , it can be inferred that it likely interacts with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight of 56376 suggests that it may have significant bioavailability
Result of Action
Given its use in organic synthesis reactions , it can be inferred that it likely has significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of Tetraoctylphosphonium bromide can be influenced by various environmental factors. For instance, it has a melting point of 40-45 °C , suggesting that its physical state and thus its activity could be affected by temperature. Furthermore, its storage temperature is recommended to be below 30°C , indicating that it may degrade or lose efficacy at higher temperatures.
Análisis Bioquímico
Biochemical Properties
Tetraoctylphosphonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyvinylidene fluoride membranes, improving their hydrophilicity and antifouling capabilities . The nature of these interactions often involves the formation of ionic bonds and van der Waals forces, which contribute to the stability and functionality of the biomolecules.
Cellular Effects
Tetraoctylphosphonium bromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving polyvinylidene fluoride membranes, tetraoctylphosphonium bromide was found to increase membrane porosity and stiffness, which can impact cellular processes such as nutrient transport and waste removal . Additionally, its interaction with cellular membranes can lead to changes in cell signaling pathways, potentially affecting gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of tetraoctylphosphonium bromide involves its ability to form ionic bonds with biomolecules, leading to enzyme inhibition or activation. This compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it has been shown to interact with polyvinylidene fluoride membranes, enhancing their hydrophilicity and antifouling properties . These interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraoctylphosphonium bromide can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, degradation of tetraoctylphosphonium bromide may occur, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that the compound maintains its properties for extended periods, but continuous monitoring is necessary to ensure its stability and efficacy .
Dosage Effects in Animal Models
The effects of tetraoctylphosphonium bromide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing membrane properties and improving cellular functions. At high doses, tetraoctylphosphonium bromide can cause toxic or adverse effects, including skin irritation and respiratory issues . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Tetraoctylphosphonium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, its interaction with polyvinylidene fluoride membranes can affect the metabolic pathways related to membrane synthesis and maintenance . Understanding these pathways is essential for optimizing the use of tetraoctylphosphonium bromide in biochemical applications.
Transport and Distribution
Within cells and tissues, tetraoctylphosphonium bromide is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with polyvinylidene fluoride membranes suggests that it may be preferentially localized in membrane-rich areas, influencing membrane-related processes . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects in various biological systems.
Subcellular Localization
The subcellular localization of tetraoctylphosphonium bromide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with polyvinylidene fluoride membranes indicates that it may be localized in membrane-associated regions, affecting membrane dynamics and function . Understanding the subcellular localization of tetraoctylphosphonium bromide is essential for elucidating its mechanisms of action and optimizing its use in biochemical applications.
Propiedades
IUPAC Name |
tetraoctylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRLOSUBRKEJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047900 | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-97-0 | |
| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
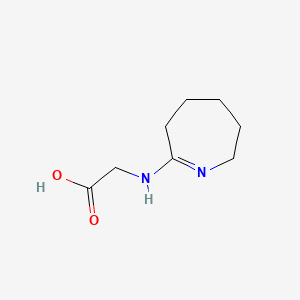
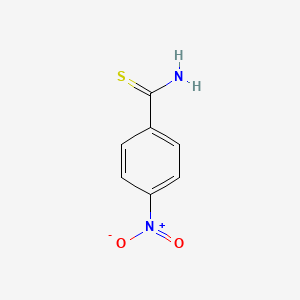
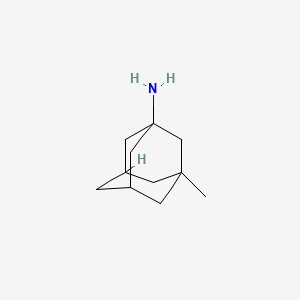
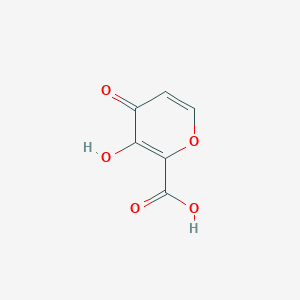



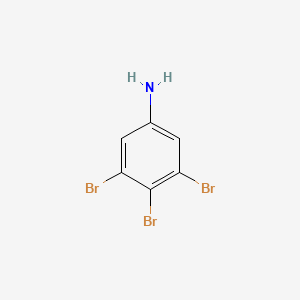

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)


